molecular formula C8H9BrN4O B13338788 (4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

Cat. No.: B13338788
M. Wt: 257.09 g/mol
InChI Key: OLPOQVCMTXWGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol is a chemical compound with the molecular formula C8H9BrN4O and a molecular weight of 257.09 g/mol . This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with amino, bromo, and methyl groups, as well as a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol typically involves multi-step organic reactionsThe final step involves the addition of the methanol group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)ethanol
  • (4-Amino-5-chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol
  • (4-Amino-5-bromo-7-ethylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

Uniqueness

The uniqueness of (4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9BrN4O

Molecular Weight

257.09 g/mol

IUPAC Name

(4-amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

InChI

InChI=1S/C8H9BrN4O/c1-4-5(2-14)6(9)7-8(10)11-3-12-13(4)7/h3,14H,2H2,1H3,(H2,10,11,12)

InChI Key

OLPOQVCMTXWGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1N=CN=C2N)Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.